molecular formula C13H11ClN2O2 B6330104 Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95% CAS No. 1314987-49-9

Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95%

Cat. No. B6330104
CAS RN: 1314987-49-9
M. Wt: 262.69 g/mol
InChI Key: KYFJSUVOWHRLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95% (M3ACB) is an organic compound with a wide range of applications in research, medicine, and industry. Its use has been increasing in recent years due to its unique properties and potential for use in a variety of applications.

Mechanism of Action

Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95% acts as an agonist at certain receptors, activating the receptor and triggering a response. The exact mechanism of action of Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95% is not fully understood, but it is believed to act by binding to the receptor and activating the G-protein coupled receptor (GPCR) signaling pathway.
Biochemical and Physiological Effects
Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain ion channels, which can affect the excitability of neurons. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, has a wide range of applications, and is easy to synthesize. However, there are also some limitations to its use. It is not very soluble in water, and its solubility decreases as the pH of the solution increases. In addition, it can be toxic if ingested, and it can cause skin irritation if handled improperly.

Future Directions

Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95% has a wide range of potential applications in research, medicine, and industry. Possible future directions for research include further investigation into its mechanism of action, its potential therapeutic applications, and its use in drug delivery systems. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential applications in medicine. Finally, further research into its synthesis methods could lead to improved methods for its production.

Synthesis Methods

Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95% can be synthesized from the reaction of 3-(6-aminopyridin-3-yl)-4-chlorobenzaldehyde and methyl chloroformate. The reaction is carried out in a three-necked round-bottom flask at room temperature in the presence of anhydrous pyridine. The reaction is complete after a few hours, and the product is isolated by column chromatography.

Scientific Research Applications

Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biochemical probe in the study of enzyme activity, and as a tool for studying the structure and function of proteins. It has also been used to study the structure and function of cell membranes and to analyze the interaction between drugs and their target molecules.

properties

IUPAC Name

methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-13(17)8-2-4-11(14)10(6-8)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFJSUVOWHRLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-aminopyridin-3-yl)-4-chlorobenzoate

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